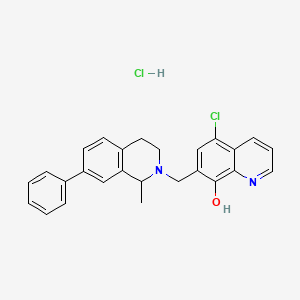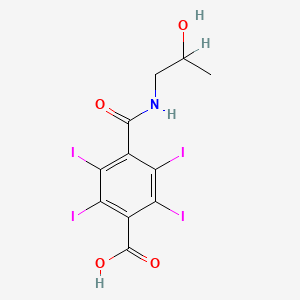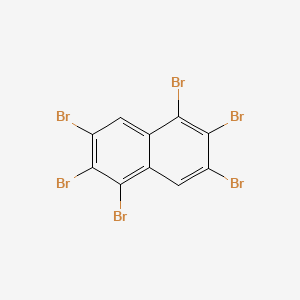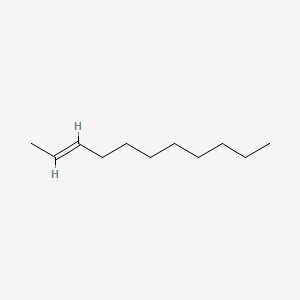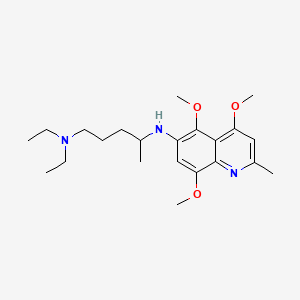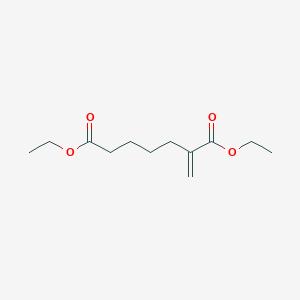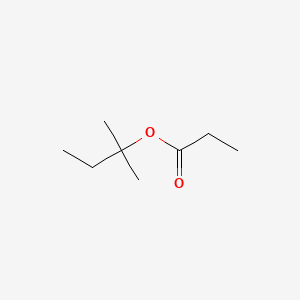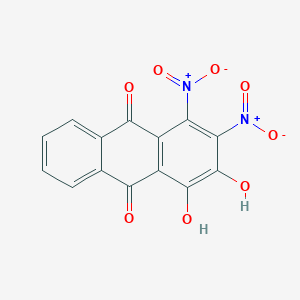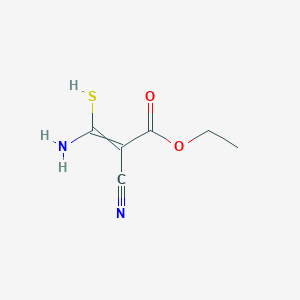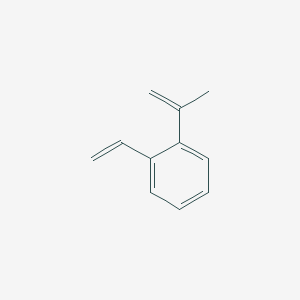
2-Isopropenylstyrene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Isopropenylstyrene is an organic compound with the chemical formula C11H12. It is a derivative of styrene, characterized by the presence of an isopropenyl group attached to the benzene ring. This compound is of significant interest in polymer chemistry due to its unique structural properties, which allow for the formation of various polymeric materials with distinct characteristics.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 2-Isopropenylstyrene can be synthesized through several methods, including:
Coordination Polymerization: This method involves the use of scandium-based catalysts to initiate the polymerization of para- and meta-isopropenylstyrene.
Living Anionic Polymerization: This technique employs oligo(α-methylstyryl)lithium and potassium tert-butoxide as initiators in tetrahydrofuran (THF) at -78°C.
Industrial Production Methods: Industrial production of this compound often involves the use of high-activity catalysts and controlled reaction environments to ensure high yield and purity. The scandium-based catalyst system is particularly effective in producing syndiotactic polystyrene materials with pendant alkenyl groups .
Análisis De Reacciones Químicas
Types of Reactions: 2-Isopropenylstyrene undergoes various chemical reactions, including:
Epoxidation and Bromination: The pendant isopropenyl groups can be readily converted into epoxide and bromide moieties under mild reaction conditions.
Common Reagents and Conditions:
Epoxidation: Typically involves the use of peracids or hydrogen peroxide in the presence of a catalyst.
Bromination: Often carried out using bromine or N-bromosuccinimide (NBS) in an organic solvent.
Major Products:
Aplicaciones Científicas De Investigación
2-Isopropenylstyrene has a wide range of applications in scientific research, including:
Polymer Chemistry: Used in the synthesis of syndiotactic polystyrene materials with unique physical and chemical properties.
Material Science: Employed in the development of new polymeric materials with enhanced mechanical and thermal properties.
Biomedical Applications: Potential use in the creation of biocompatible and antimicrobial polymer networks.
Mecanismo De Acción
The mechanism of action of 2-isopropenylstyrene primarily involves its ability to undergo polymerization reactions. The isopropenyl group acts as a reactive site, allowing for the formation of polymers with specific structural characteristics. The molecular targets and pathways involved in these reactions include the activation of the vinyl group by catalysts, leading to the propagation of polymer chains .
Comparación Con Compuestos Similares
Divinylbenzene: Similar in structure but contains two vinyl groups instead of an isopropenyl group.
4-(1-Isopropylvinyl)styrene: Another derivative of styrene with a different substitution pattern.
Uniqueness: 2-Isopropenylstyrene is unique due to its ability to form highly syndiotactic polymers with pendant isopropenyl groups. This property allows for the creation of materials with distinct physical and chemical characteristics, making it a valuable compound in polymer chemistry .
Propiedades
Número CAS |
31382-76-0 |
|---|---|
Fórmula molecular |
C11H12 |
Peso molecular |
144.21 g/mol |
Nombre IUPAC |
1-ethenyl-2-prop-1-en-2-ylbenzene |
InChI |
InChI=1S/C11H12/c1-4-10-7-5-6-8-11(10)9(2)3/h4-8H,1-2H2,3H3 |
Clave InChI |
GJHWSWTZSJDTTR-UHFFFAOYSA-N |
SMILES canónico |
CC(=C)C1=CC=CC=C1C=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


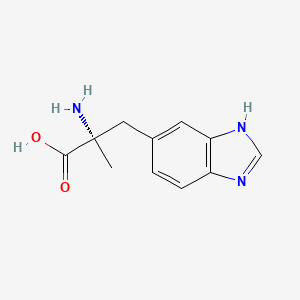
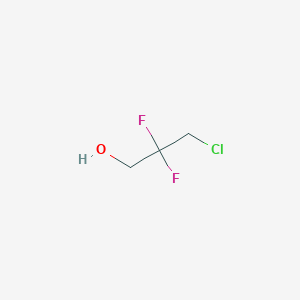
![2-Hydroxy-2-[2-(octyloxy)-2-oxoethyl]butanedioate](/img/structure/B14695971.png)
